molecular formula C9H7BrOS B15290365 3-Bromo-7-methoxy-1-benzothiophene

3-Bromo-7-methoxy-1-benzothiophene

Cat. No.: B15290365
M. Wt: 243.12 g/mol
InChI Key: BEPSDDPNULAWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methoxy-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxy-1-benzothiophene typically involves the bromination of 7-methoxy-1-benzothiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-methoxy-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Benzothiophenes: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Thioethers: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxy-1-benzothiophene involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups enhance its binding affinity to target proteins, leading to modulation of their activity. The compound can inhibit or activate various enzymes and receptors, resulting in its observed biological effects .

Properties

Molecular Formula

C9H7BrOS

Molecular Weight

243.12 g/mol

IUPAC Name

3-bromo-7-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7BrOS/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-5H,1H3

InChI Key

BEPSDDPNULAWPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.